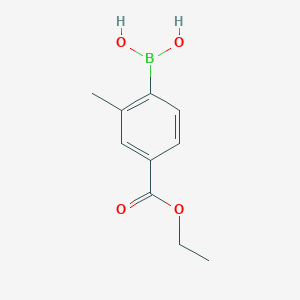

4-(Ethoxycarbonyl)-2-methylphenylboronic acid

Beschreibung

Significance as a Versatile Reagent in Organic Synthesis

The primary significance of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid lies in its role as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic frameworks, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The utility of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid in these reactions allows for the introduction of a substituted phenyl moiety into a target molecule. The ethoxycarbonyl group can serve as a handle for further functionalization or can be an integral part of the final product's desired electronic properties. The methyl group, in turn, can influence the steric environment around the reaction center, potentially leading to specific stereochemical outcomes.

The versatility of this reagent is further underscored by its compatibility with a wide range of reaction partners and conditions. Its stability and generally low toxicity, characteristic of many boronic acids, make it an attractive and practical choice in various synthetic endeavors. nih.gov

Overview of its Structural Features and Functional Group Complementarity

The molecular architecture of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid is key to its reactivity and utility. The molecule consists of a benzene (B151609) ring substituted with three key functional groups: a boronic acid group [-B(OH)2], an ethoxycarbonyl group [-CO2Et], and a methyl group [-CH3].

The boronic acid group is the reactive center for cross-coupling reactions. The presence of the electron-withdrawing ethoxycarbonyl group at the para-position influences the electronic properties of the phenyl ring, affecting the transmetalation step in the Suzuki-Miyaura catalytic cycle. Conversely, the electron-donating methyl group at the ortho-position introduces both electronic and steric effects. This ortho-substituent can impact the dihedral angle between the phenyl ring and the boronic acid group, which in turn can influence the rate and efficiency of the cross-coupling reaction.

This combination of functional groups provides a high degree of complementarity with various other functionalities. The boronic acid can selectively react with aryl, vinyl, or alkyl halides and triflates. The ester functionality of the ethoxycarbonyl group is relatively stable under many Suzuki-Miyaura coupling conditions but can be readily hydrolyzed or transformed into other functional groups in subsequent synthetic steps. This orthogonality allows for a modular and flexible approach to the synthesis of complex molecules.

| Property | Value |

| Molecular Formula | C10H13BO4 |

| Molecular Weight | 208.02 g/mol |

| CAS Number | 2096339-62-5 |

Research Trends and Potential in Advanced Synthetic Methodologies

While the primary application of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid remains in Suzuki-Miyaura cross-coupling reactions, current research trends are exploring the integration of such versatile reagents into more complex and efficient synthetic strategies. There is a growing interest in its potential use in advanced synthetic methodologies such as cascade reactions and multi-component reactions.

In the context of cascade reactions, the distinct reactivity of the boronic acid and ethoxycarbonyl groups could be exploited in sequential, one-pot transformations, thereby increasing synthetic efficiency by reducing the number of purification steps. For instance, a Suzuki-Miyaura coupling could be followed by an intramolecular reaction involving the ester group to rapidly construct complex heterocyclic systems.

Multi-component reactions, which involve the simultaneous combination of three or more reactants to form a single product, represent another promising avenue. The unique steric and electronic profile of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid could be leveraged to control the regioselectivity and stereoselectivity of such transformations, leading to the rapid assembly of molecular complexity from simple precursors.

The development of novel catalysts and reaction conditions that are tolerant of various functional groups will further expand the utility of this reagent. As the demand for sophisticated organic molecules in various fields continues to grow, the potential of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid to contribute to innovative and efficient synthetic solutions is substantial.

Eigenschaften

IUPAC Name |

(4-ethoxycarbonyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-3-15-10(12)8-4-5-9(11(13)14)7(2)6-8/h4-6,13-14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBVSJUFMSDTAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxycarbonyl 2 Methylphenylboronic Acid and Analogs

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed cross-coupling reactions represent a cornerstone for the formation of carbon-boron bonds, offering mild and functional group-tolerant pathways to arylboronic acids and their esters. nih.govnih.gov

Miyaura-Masuda Reaction and its Mechanistic Variants

The Miyaura borylation reaction is a prominent method for synthesizing arylboronic esters. It involves the palladium-catalyzed cross-coupling of aryl halides or pseudohalides with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com The reaction is valued for its mild conditions and broad functional group tolerance, which circumvents the need for harsh organolithium or Grignard reagents. alfa-chemistry.com

The catalytic cycle, as proposed by Miyaura, initiates with the oxidative addition of an aryl halide to a Pd(0) species. alfa-chemistry.com This is followed by a transmetalation step with the diboron reagent, which is often activated by a base like potassium acetate (B1210297) (KOAc). The choice of a mild base is critical to prevent the subsequent Suzuki coupling of the boronic ester product with the starting aryl halide. organic-chemistry.orgalfa-chemistry.com The cycle concludes with reductive elimination to yield the arylboronic ester and regenerate the Pd(0) catalyst. alfa-chemistry.com

A key mechanistic insight is the role of the base. It is believed to form an (acetato)palladium(II) complex after the oxidative addition. The Pd-O bond in this complex is more reactive than the corresponding palladium-halide bond, facilitating the crucial transmetalation step. organic-chemistry.org The high oxophilicity of boron is also a significant driving force for this step. organic-chemistry.org Variants of the reaction, developed by Masuda, utilize the more atom-economical pinacolborane (HBpin) instead of B₂pin₂. researchgate.net

Table 1: Key Reagents in Miyaura Borylation

| Reagent Role | Common Examples | Function |

|---|---|---|

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates the cross-coupling reaction. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Provides the boronyl group. |

| Base | Potassium Acetate (KOAc), Potassium Phenoxide (KOPh) | Activates the palladium complex for transmetalation. organic-chemistry.orgalfa-chemistry.com |

| Solvent | Dioxane, DMSO | Provides the reaction medium. |

Scope and Limitations with Aryl Halide and Pseudohalide Precursors

The Miyaura borylation exhibits a broad substrate scope, accommodating a variety of aryl halides (I, Br, Cl) and pseudohalides (e.g., triflates). nih.govalfa-chemistry.com This versatility allows for the synthesis of complex arylboronates bearing sensitive functional groups such as esters, nitriles, and carbonyls, which would be incompatible with traditional organometallic synthesis routes. alfa-chemistry.comresearchgate.net The reaction has been successfully applied to aryl and heteroaryl chlorides, which are often more challenging substrates. nih.gov

However, the reaction is not without limitations. Sterically hindered aryl halides, particularly those with ortho-substituents, can pose a challenge, sometimes resulting in lower yields. nih.gov For instance, while substrates with one or two ortho-substituents can provide good yields, those with electron-withdrawing groups in these positions may lead to poor outcomes and product mixtures. nih.gov The choice of base and ligand can be optimized to overcome some of these challenges. For example, using bulky and lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been shown to improve reaction rates and yields for a wide range of substrates under milder conditions. organic-chemistry.org While aryl bromides and iodides are generally reactive, aryl chlorides may require more active catalyst systems or harsher conditions. nih.govorganic-chemistry.org

Table 2: Substrate Scope in Palladium-Catalyzed Borylation

| Precursor Type | Reactivity | Notes |

|---|---|---|

| Aryl Iodides | High | Generally provide high yields under mild conditions. nih.gov |

| Aryl Bromides | Good | Widely used with good to excellent yields. nih.gov |

| Aryl Chlorides | Moderate | Often require more specialized catalysts or higher temperatures. nih.govorganic-chemistry.org |

| Aryl Triflates | Good | Effective precursors, compatible with various functional groups. researchgate.net |

| Sterically Hindered Halides | Variable | Yields can be lower; optimization of ligands and base is often necessary. nih.govorganic-chemistry.org |

Rhodium-Catalyzed C-H Activation Borylation Approaches

An alternative strategy for synthesizing arylboronic acids involves the direct borylation of C-H bonds, catalyzed by transition metals like rhodium and iridium. This approach is highly atom-economical as it avoids the pre-functionalization required for aryl halide precursors. For substrates like benzoate (B1203000) esters, the ester group can act as a directing group, guiding the borylation to the ortho C-H bond with high regioselectivity. rsc.org

Rhodium(III)-catalyzed C-H activation has been utilized for various transformations of benzoic acids, such as ortho-thiolation and annelation, demonstrating the utility of the carboxylate group in directing functionalization. nih.govrsc.org While direct rhodium-catalyzed C-H borylation of benzoate esters is an area of ongoing research, iridium-based catalysts have proven highly effective for this transformation. Iridium complexes can efficiently catalyze the ortho-C–H borylation of benzoate esters with B₂pin₂, producing the corresponding arylboronates in high yields and with excellent regioselectivity. rsc.org This method is particularly relevant for synthesizing polysubstituted aromatic compounds like 4-(ethoxycarbonyl)-2-methylphenylboronic acid, where the ester group can direct borylation to the C6 position of a suitable precursor.

Grignard Reagent-Mediated Synthesis of Arylboronic Acids and Esters

The reaction of Grignard reagents (ArMgX) with borate (B1201080) esters, such as trialkyl borates (B(OR)₃), is a classical and widely used method for preparing arylboronic acids. google.com The process involves the addition of the pre-formed Grignard reagent to the borate ester at low temperatures, followed by acidic hydrolysis to yield the boronic acid. google.com

Recent advancements have improved the practicality of this method. For example, the reaction can be carried out at higher temperatures (-10°C to 0°C) than traditionally employed (-60°C), and the hydrolysis can be performed in situ. google.com An alternative approach involves reacting Grignard reagents with pinacolborane (HBpin) at ambient temperature. organic-chemistry.orgacs.org This method proceeds through a dialkoxy alkylborohydride intermediate that eliminates hydridomagnesium halide to afford the pinacolboronate ester in very good yields. acs.org This process can also be performed under Barbier conditions, where the Grignard reagent is generated in situ, which can be advantageous for reactive organic halides. acs.orggoogle.com

While effective, Grignard-based methods have limitations regarding functional group tolerance. Groups that are reactive towards Grignard reagents, such as esters, ketones, and nitriles, are generally not compatible without protection-deprotection steps. nih.gov

Table 3: Comparison of Boron Reagents for Grignard-Mediated Synthesis

| Boron Reagent | Product | Typical Conditions | Advantages |

|---|---|---|---|

| Trialkyl Borates (e.g., B(OMe)₃) | Arylboronic Acid (after hydrolysis) | Low temperature (-10°C to -78°C) | Readily available reagent. |

| Pinacolborane (HBpin) | Arylboronic Ester (Pinacol) | Ambient temperature | Mild conditions, high yields. acs.org |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Arylboronic Ester (Pinacol) | Ambient temperature | Direct formation of stable boronic ester. |

Chemo- and Regioselective Synthesis of Substituted Phenylboronic Acids

The synthesis of polysubstituted phenylboronic acids like 4-(ethoxycarbonyl)-2-methylphenylboronic acid requires precise control over both chemo- and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the control of the position of the new bond.

Palladium-catalyzed methods offer excellent chemoselectivity, tolerating a wide array of functional groups. nih.govresearchgate.net Regioselectivity is dictated by the position of the halide on the aromatic precursor. To synthesize 4-(ethoxycarbonyl)-2-methylphenylboronic acid, one would start with a precursor like ethyl 4-bromo-3-methylbenzoate.

Directed C-H activation provides a powerful tool for controlling regioselectivity. rsc.org An existing functional group on the aromatic ring directs the catalyst to a specific C-H bond, typically in the ortho position. For example, starting with ethyl 3-methylbenzoate, an iridium-catalyzed borylation could potentially be directed by the ethoxycarbonyl group to the C2 or C6 positions. The presence of the methyl group at C3 would sterically hinder the C2 position, favoring borylation at the C6 position to yield the precursor to 4-(ethoxycarbonyl)-2-methylphenylboronic acid.

Grignard-based syntheses also rely on a pre-functionalized aryl halide to define the regiochemistry. The chemoselectivity is lower due to the high reactivity of the Grignard reagent. nih.gov

The choice of synthetic strategy depends on the availability of starting materials, the required functional group tolerance, and the desired substitution pattern. For complex molecules like 4-(ethoxycarbonyl)-2-methylphenylboronic acid, catalytic methods like the Miyaura borylation or directed C-H activation are often preferred for their superior selectivity and milder reaction conditions.

Reactivity Profiles and Mechanistic Investigations of 4 Ethoxycarbonyl 2 Methylphenylboronic Acid

Fundamental Reactivity of the Boronic Acid Moiety

The reactivity of 4-(ethoxycarbonyl)-2-methylphenylboronic acid is centered around the electron-deficient boron atom. This inherent Lewis acidity dictates its interactions with nucleophiles, particularly diols and polyols, and is significantly modulated by the substituents on the aromatic ring.

Reversible Covalent Interactions with Polyols and Diols

The reaction involves the displacement of two hydroxyl groups from the boronic acid by the diol. This process is generally favored in aqueous media and is crucial for applications such as carbohydrate sensing and dynamic covalent chemistry. The stability of the resulting boronate ester is dependent on the structure of the diol, with cis-diols on a rigid framework, like those in certain sugars, often forming more stable complexes.

Influence of Aryl Substituents on Boron Acidity and Reactivity

The acidity of the boronic acid, quantified by its pKa, is a critical determinant of its reactivity. The substituents on the aryl ring, a 2-methyl group and a 4-ethoxycarbonyl group, exert significant electronic and steric influences. The ethoxycarbonyl group at the para position is electron-withdrawing through both inductive and resonance effects, which increases the Lewis acidity of the boron center. This increased acidity generally leads to a lower pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). For comparison, the pKa of 4-carboxyphenylboronic acid is lower than that of phenylboronic acid, and a similar acidifying effect is expected for the ethoxycarbonyl group.

Conversely, the methyl group at the ortho position is weakly electron-donating, which would slightly decrease the acidity. However, the primary influence of the ortho-methyl group is steric. This steric hindrance can affect the approach of diols to the boron center and may influence the stability of the resulting boronate ester. The interplay between the electron-withdrawing nature of the para-substituent and the steric bulk of the ortho-substituent creates a unique reactivity profile for this molecule.

Table 1: Estimated Influence of Substituents on the pKa of Phenylboronic Acid

| Substituent | Position | Electronic Effect | Expected Impact on pKa |

| Ethoxycarbonyl | para | Electron-withdrawing | Decrease |

| Methyl | ortho | Electron-donating/Steric | Slight Increase/Steric Hindrance |

This table is based on established principles of substituent effects on the acidity of phenylboronic acids. Specific experimental pKa data for 4-(ethoxycarbonyl)-2-methylphenylboronic acid is not available.

Equilibrium Dynamics of Boronic Ester Formation Under Varying Conditions

The formation of boronate esters is a reversible process, and the position of the equilibrium is sensitive to environmental conditions. The equilibrium can be shifted by changes in pH. At a pH below the pKa of the boronic acid, the neutral, trigonal planar form predominates. As the pH approaches and surpasses the pKa, the boronate form, which is tetrahedral and anionic, becomes more prevalent. This anionic form is generally more reactive towards diols.

Temperature also plays a role in the equilibrium dynamics. While specific thermodynamic data for 4-(ethoxycarbonyl)-2-methylphenylboronic acid is not available, boronic ester formation is typically an entropically driven process due to the release of water molecules. The kinetics of ester formation and hydrolysis are also influenced by the specific diol and the substitution pattern on the boronic acid. The ortho-methyl group in 4-(ethoxycarbonyl)-2-methylphenylboronic acid is expected to influence the rates of association and dissociation with diols due to steric hindrance around the boron center.

Role as a Lewis Acid in Catalytic and Stoichiometric Transformations

The Lewis acidic nature of the boron atom in 4-(ethoxycarbonyl)-2-methylphenylboronic acid allows it to act as a catalyst in various organic transformations. Boronic acids are known to catalyze reactions such as esterifications, amidations, and aldol (B89426) reactions. In these roles, the boronic acid activates a carbonyl group by coordination, rendering it more susceptible to nucleophilic attack.

While specific examples of 4-(ethoxycarbonyl)-2-methylphenylboronic acid as a catalyst are not documented in readily available literature, its properties suggest it would be a competent catalyst. The electron-withdrawing ethoxycarbonyl group would enhance its Lewis acidity, potentially increasing its catalytic activity compared to unsubstituted phenylboronic acid. However, the ortho-methyl group might introduce steric limitations, affecting the range of substrates that can be effectively activated. In stoichiometric transformations, boronic acids can be used as reagents, for example, in the formation of stable boronate complexes for purification or as directing groups in organic synthesis.

Stereoelectronic Effects on Reaction Pathways and Selectivity

Stereoelectronic effects, which encompass both steric and electronic influences arising from the spatial arrangement of orbitals, are crucial in dictating the reaction pathways and selectivity of 4-(ethoxycarbonyl)-2-methylphenylboronic acid. The ortho-methyl group plays a significant role in this regard.

The steric bulk of the methyl group can hinder the approach of reactants to the boron center, potentially influencing the regioselectivity and stereoselectivity of reactions. For instance, in reactions involving the formation of boronate esters with chiral diols, the ortho-substituent could lead to a preference for the formation of one diastereomer over another.

Electronically, the ortho-methyl group can influence the orientation of the boronic acid group relative to the phenyl ring. The rotation around the carbon-boron bond can be restricted, leading to specific conformational preferences. This can, in turn, affect the overlap of orbitals involved in chemical reactions, thereby influencing transition state energies and reaction outcomes. The combination of the steric hindrance from the ortho-methyl group and the electronic pull of the para-ethoxycarbonyl group creates a unique stereoelectronic environment that can be exploited to control the selectivity of chemical transformations.

Table 2: Summary of Expected Stereoelectronic Effects

| Feature | Effect | Consequence on Reactivity |

| Ortho-Methyl Group | Steric Hindrance | May decrease reaction rates with bulky reactants; can influence stereoselectivity. |

| Ortho-Methyl Group | Restricted C-B Bond Rotation | Leads to preferred conformations, potentially affecting orbital alignment and transition state stability. |

| Para-Ethoxycarbonyl Group | Electron Withdrawal | Increases Lewis acidity of boron, enhancing reactivity towards nucleophiles. |

This table outlines the generally accepted stereoelectronic effects of the substituents. Specific computational or experimental studies on 4-(ethoxycarbonyl)-2-methylphenylboronic acid are needed for a more detailed analysis.

Catalytic Applications in Carbon Carbon and Carbon Heteroatom Bond Formation

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. At the heart of this transformation is the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate. This section explores the catalytic applications of a specific organoboron reagent, 4-(ethoxycarbonyl)-2-methylphenylboronic acid, within the framework of the Suzuki-Miyaura reaction. While detailed experimental data specifically utilizing this compound is limited in publicly accessible literature, its structural features—an ortho-methyl group and a para-ethoxycarbonyl group—provide a basis for discussing its reactivity in the context of well-established mechanistic principles and reaction optimizations.

Mechanistic Elucidation: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgresearchgate.net

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. The oxidation state of palladium changes from 0 to +2 in this process. researchgate.net

Transmetalation: The next crucial step is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or other leaving group on the palladium is replaced by the aryl group from the boronic acid. chemrxiv.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond of the desired product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of palladium is reduced from +2 back to 0. youtube.com

Palladium-Catalyzed Coupling of Aryl and Vinyl Substrates

Palladium catalysts are the most extensively used for Suzuki-Miyaura cross-coupling reactions, demonstrating broad applicability with a wide range of aryl and vinyl substrates. researchgate.net The coupling of 4-(ethoxycarbonyl)-2-methylphenylboronic acid with various aryl and vinyl halides or triflates would be expected to proceed under standard palladium-catalyzed conditions.

The reactivity of aryl halides in the oxidative addition step generally follows the order: I > Br > Cl > F. collectionscanada.gc.ca Therefore, aryl iodides and bromides are common coupling partners. Vinyl halides and triflates are also excellent substrates, allowing for the synthesis of substituted styrenes and other vinylated aromatic compounds. nih.gov The choice of palladium precursor and ligands is critical for achieving high yields and turnover numbers. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands. orgsyn.org

Nickel-Catalyzed Alternatives for Challenging Aryl Chloride Substrates

While palladium catalysts are highly effective, their cost can be a consideration for large-scale applications. Furthermore, the coupling of less reactive but more readily available aryl chlorides can be challenging with some palladium systems. In this context, nickel catalysts have emerged as a powerful and cost-effective alternative. nih.gov

Nickel catalysts have shown particular promise in the cross-coupling of unactivated and sterically hindered aryl chlorides. nih.gov The catalytic cycle for nickel is analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. Various nickel(II) complexes, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, have been developed as efficient precatalysts for these transformations. nih.govnih.gov The use of nickel catalysis could therefore be a viable strategy for coupling 4-(ethoxycarbonyl)-2-methylphenylboronic acid with challenging aryl chloride substrates.

Optimization of Reaction Conditions: Ligand Design, Base Selection, and Solvent Effects

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful optimization of several reaction parameters, including the choice of ligand, base, and solvent.

Ligand Design: The ligand plays a crucial role in stabilizing the palladium or nickel catalyst, influencing its reactivity, and facilitating the elementary steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have proven to be particularly effective in promoting the coupling of sterically hindered substrates and unreactive aryl chlorides. nih.gov The choice of ligand can significantly impact the rate of oxidative addition and reductive elimination.

Base Selection: The base is essential for the activation of the boronic acid in the transmetalation step. mdpi.com Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and nature of the base can influence the reaction rate and yield, and the optimal base often depends on the specific substrates and solvent being used. researchgate.net

Solvent Effects: The solvent can have a profound impact on the solubility of the reactants and catalyst, as well as on the rates of the individual steps in the catalytic cycle. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, tetrahydrofuran (B95107) (THF), and various alcohols, often in the presence of water. libretexts.org The polarity of the solvent can influence the mechanism and selectivity of the reaction. mdpi.com

A hypothetical optimization table for the coupling of 4-(ethoxycarbonyl)-2-methylphenylboronic acid with an aryl bromide is presented below to illustrate the interplay of these factors.

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Moderate |

| 2 | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Good |

| 3 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| 4 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Excellent |

Applications in Solid-Phase Organic Synthesis

The Suzuki-Miyaura reaction has been successfully adapted for solid-phase organic synthesis (SPOS), a powerful technique for the rapid generation of compound libraries. In this approach, one of the coupling partners is attached to a solid support, such as a polymer resin. This allows for the easy separation of the product from the excess reagents and byproducts by simple filtration and washing.

Steric Hindrance Considerations in Coupling Efficacy

The presence of substituents in the ortho position of either the arylboronic acid or the aryl halide can significantly impact the efficiency of the Suzuki-Miyaura coupling reaction. This steric hindrance can affect both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govresearchgate.net

In the case of 4-(ethoxycarbonyl)-2-methylphenylboronic acid, the ortho-methyl group introduces steric bulk around the boronic acid moiety. This can potentially slow down the transmetalation step by hindering the approach of the boronic acid to the palladium center. Similarly, coupling with a sterically demanding aryl halide, such as one with bulky ortho substituents, can also be challenging.

To overcome the challenges associated with steric hindrance, the use of specialized ligands that are both bulky and electron-rich is often necessary. youtube.comnih.gov These ligands can promote the formation of a more reactive, monoligated palladium species that is less sterically encumbered and can more readily undergo oxidative addition and reductive elimination. The careful selection of reaction conditions, including higher temperatures and the appropriate choice of base and solvent, is also crucial for achieving good yields in sterically hindered couplings. chemrxiv.org Studies on ortho-substituted phenylboronic acids have shown that factors such as potential chelation effects from ortho substituents can also influence the reaction's selectivity and outcome. beilstein-journals.org

Petasis Multicomponent Coupling Reactions (Boron-Mannich Reaction)

The Petasis reaction, a powerful multicomponent reaction, enables the one-pot synthesis of substituted amines from an amine, a carbonyl compound, and an organoboronic acid. 4-(Ethoxycarbonyl)-2-methylphenylboronic acid serves as an effective aryl source in this transformation.

Exploration of Substrate Scope with Boronic Acid Reagents

The utility of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid in the Petasis reaction has been demonstrated with a range of amines and carbonyl components, showcasing its broad applicability. The reaction generally proceeds by the condensation of an amine and a carbonyl compound to form an iminium ion, which then undergoes nucleophilic attack by the boronic acid.

The substrate scope of the Petasis reaction is extensive, accommodating a wide variety of amines, including primary and secondary aliphatic and aromatic amines. Similarly, a diverse array of carbonyl compounds, such as aldehydes and ketones, can be employed. While specific studies focusing exclusively on the substrate scope of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid are not extensively detailed in the public domain, the general reactivity of arylboronic acids in Petasis reactions suggests its compatibility with numerous reaction partners. The electron-withdrawing ethoxycarbonyl group and the electron-donating methyl group on the phenyl ring can influence the reactivity of the boronic acid, potentially affecting reaction rates and yields.

Below is a representative table illustrating the potential substrate scope based on the general principles of the Petasis reaction.

| Amine Component | Carbonyl Component | Boronic Acid | Product Structure |

| Piperidine | Glyoxylic acid | 4-(Ethoxycarbonyl)-2-methylphenylboronic acid | 2-(4-(Ethoxycarbonyl)-2-methylphenyl)-2-(piperidin-1-yl)acetic acid |

| Aniline | Formaldehyde | 4-(Ethoxycarbonyl)-2-methylphenylboronic acid | N-(4-(Ethoxycarbonyl)-2-methylphenyl)methyl)-N-phenylamine |

| Benzylamine | Salicylaldehyde | 4-(Ethoxycarbonyl)-2-methylphenylboronic acid | 2-((Benzylamino)(4-(ethoxycarbonyl)-2-methylphenyl)methyl)phenol |

This table represents a hypothetical substrate scope based on known Petasis reaction principles, as specific experimental data for 4-(Ethoxycarbonyl)-2-methylphenylboronic acid was not available in the searched literature.

Integration into Cascade and Sequence Reactions

The Petasis reaction, utilizing boronic acids like 4-(Ethoxycarbonyl)-2-methylphenylboronic acid, can be seamlessly integrated into cascade or sequential reaction sequences to rapidly construct complex molecular scaffolds. These strategies are highly valued in medicinal chemistry and natural product synthesis for their efficiency. A common approach involves a Petasis reaction followed by an intramolecular cyclization, where the functional groups introduced by the multicomponent coupling participate in a subsequent bond-forming event.

For instance, a Petasis reaction product derived from 4-(Ethoxycarbonyl)-2-methylphenylboronic acid, an appropriate amine, and a carbonyl compound bearing an additional reactive moiety can undergo a subsequent intramolecular reaction, such as a lactamization, cyclization, or another cross-coupling reaction, to afford polycyclic structures. The strategic placement of functional groups on the reactants is key to designing successful cascade sequences.

Other Cross-Coupling Reactions

Beyond the Petasis reaction, 4-(Ethoxycarbonyl)-2-methylphenylboronic acid is a competent coupling partner in various other transition metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

Oxidative C-S Bond Formation Methodologies

In a typical reaction, an arylboronic acid is coupled with a thiol in the presence of a metal catalyst (often copper or palladium) and an oxidant. The reaction proceeds through a catalytic cycle involving transmetalation, reductive elimination, and reoxidation of the catalyst. The electronic and steric properties of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid would likely influence its reactivity in such transformations.

A hypothetical reaction is presented in the table below:

| Thiol Component | Catalyst System | Oxidant | Product |

| Thiophenol | Cu(OAc)₂ | O₂ (air) | Ethyl 2-methyl-4-(phenylthio)benzoate |

| Ethanethiol | Pd(OAc)₂ / Ligand | Benzoquinone | Ethyl 4-(ethylthio)-2-methylbenzoate |

This table illustrates a potential application based on established methods for oxidative C-S bond formation, as direct experimental data for 4-(Ethoxycarbonyl)-2-methylphenylboronic acid was not found.

Copper-Mediated Ligandless Aerobic Fluoroalkylation

The introduction of fluoroalkyl groups into aromatic rings is of significant interest in medicinal chemistry due to the profound effects these moieties can have on the physicochemical and biological properties of molecules. Copper-mediated cross-coupling of arylboronic acids with fluoroalkylating agents offers a direct method for this transformation.

General protocols for the copper-mediated aerobic fluoroalkylation of arylboronic acids have been developed. These reactions typically employ a copper catalyst, a fluoroalkyl source (e.g., fluoroalkyl iodides or bromides), and an oxidant, often atmospheric oxygen. Although specific studies employing 4-(Ethoxycarbonyl)-2-methylphenylboronic acid were not identified, its participation in such reactions is anticipated based on the broad substrate scope of these methods. The reaction conditions would likely need to be optimized to achieve good yields with this particular boronic acid.

Tandem Palladium-Catalyzed Oxidative Heck and Intramolecular C-H Amidation Sequences

Tandem reactions that combine multiple bond-forming events in a single operation are highly efficient synthetic strategies. A powerful example is the palladium-catalyzed tandem oxidative Heck and intramolecular C-H amidation sequence. While direct application of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid in such a sequence has not been explicitly reported, it can be envisioned as a precursor to the necessary substrates.

In a hypothetical sequence, 4-(Ethoxycarbonyl)-2-methylphenylboronic acid could first be used in a Suzuki coupling to synthesize an N-acryloyl-2-amino-biphenyl derivative. This intermediate could then undergo a tandem palladium-catalyzed oxidative Heck reaction and intramolecular C-H amidation to construct complex heterocyclic systems. This type of strategy highlights the utility of the boronic acid as a versatile starting material for the synthesis of substrates for more complex transformations.

Copper-Catalyzed Nitration of Arylboronic Acids

The copper-catalyzed nitration of arylboronic acids represents a significant advancement in the synthesis of nitroaromatic compounds, which are crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. This method provides a regioselective alternative to traditional nitration techniques that often require harsh conditions and can lead to isomeric mixtures. The process involves an ipso-nitration, where the boronic acid functional group is directly replaced by a nitro group.

Research has demonstrated that this transformation can be effectively achieved using various copper catalysts in conjunction with a suitable nitrating agent, typically a nitrite salt, under mild conditions. The reaction is tolerant of a wide array of functional groups on the arylboronic acid, accommodating both electron-donating and electron-withdrawing substituents. This versatility makes it a valuable tool in organic synthesis for the precise introduction of a nitro group onto an aromatic ring.

While specific studies detailing the copper-catalyzed nitration of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid are not extensively documented in the reviewed literature, the general applicability of the method to substituted arylboronic acids allows for a strong projection of its reactivity. The presence of both an electron-donating methyl group and an electron-withdrawing ethoxycarbonyl group on the phenyl ring presents an interesting case for this reaction. Based on established trends, the reaction is expected to proceed efficiently, with the electronic effects of the substituents influencing the reaction rate and yield.

The general reaction scheme for the copper-catalyzed nitration of an arylboronic acid is as follows:

Ar-B(OH)₂ + NO₂⁻ --(Cu catalyst)--> Ar-NO₂

Detailed Research Findings

Studies on the copper-catalyzed nitration of various arylboronic acids have revealed that catalysts such as copper(I) or copper(II) salts are effective. The reaction typically proceeds in a suitable solvent and is often carried out at room temperature or with gentle heating. The choice of the nitrite salt and reaction conditions can be optimized to achieve high yields of the desired nitroaromatic product.

Below is a representative data table compiled from studies on the copper-catalyzed nitration of arylboronic acids with substitution patterns analogous to 4-(Ethoxycarbonyl)-2-methylphenylboronic acid, illustrating the typical efficiency of this transformation.

| Entry | Arylboronic Acid Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methylphenylboronic acid | 4-Nitrotoluene | 92 |

| 2 | 4-Methoxycarbonylphenylboronic acid | Methyl 4-nitrobenzoate | 88 |

| 3 | 2-Methylphenylboronic acid | 2-Nitrotoluene | 90 |

| 4 | 4-Cyanophenylboronic acid | 4-Nitrobenzonitrile | 95 |

| 5 | 3-Methylphenylboronic acid | 3-Nitrotoluene | 89 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 4-Nitrobenzotrifluoride | 85 |

The data indicates that both electron-donating (methyl) and electron-withdrawing (methoxycarbonyl, cyano, trifluoromethyl) groups are well-tolerated, leading to high yields of the corresponding nitroarenes. This supports the prediction that 4-(Ethoxycarbonyl)-2-methylphenylboronic acid would be a suitable substrate for this transformation. The ipso-nitration mechanism ensures high regioselectivity, which is a significant advantage over classical electrophilic aromatic substitution methods.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Synthesis of Complex Organic Architectures

The strategic placement of reactive functional groups on the aromatic ring of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid makes it an important building block for the synthesis of intricate organic molecules.

Building Block for Biologically Active Compounds

Boron-containing compounds, in general, have garnered increasing attention in medicinal chemistry due to their unique electronic and physicochemical properties. nih.govrsc.org The boronic acid moiety can act as a strong Lewis acid, allowing it to form dative bonds with nucleophiles, a property that is crucial for its biological activity. nih.gov Organoboron compounds are extensively used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). chemenu.com Phenylboronic acids, a class to which 4-(Ethoxycarbonyl)-2-methylphenylboronic acid belongs, are recognized for their utility in the development of novel therapeutic agents. nih.gov The versatility of boronic acids allows for their incorporation into a variety of molecular scaffolds, including peptidyl boronic acids and benzoxaboroles, which have shown a range of biological activities such as antibacterial, antifungal, and anti-inflammatory properties. nih.govrsc.org The synthesis of such compounds often involves the strategic use of substituted phenylboronic acids to introduce specific functionalities that can modulate the biological activity of the final molecule.

Construction of Functionalized Polyaryl and Heteroaryl Systems

One of the most prominent applications of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. chemimpex.comlibretexts.org This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex molecules such as conjugated systems of alkenes, styrenes, and biaryl compounds. libretexts.org The Suzuki coupling involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The reaction's broad applicability and the commercial availability of a wide variety of boronic acids have made it a cornerstone of modern organic synthesis. nih.govnbinno.com The use of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid in these reactions allows for the introduction of the substituted phenyl ring into larger, more complex polyaryl and heteroaryl systems, which are common structural motifs in many biologically active compounds and functional materials.

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species. libretexts.orgyoutube.com |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.orgyoutube.comnih.gov |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.orgyoutube.com |

Derivatization Strategies for Expanding Molecular Diversity

The functional groups present on 4-(Ethoxycarbonyl)-2-methylphenylboronic acid offer multiple avenues for derivatization, enabling the creation of libraries of related compounds for screening and optimization in drug discovery and materials science. The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, esters, and alcohols. These transformations allow for the systematic modification of the molecule's properties, such as its solubility, polarity, and ability to participate in hydrogen bonding.

Furthermore, the boronic acid moiety itself can be transformed into other boron-containing functional groups, such as boronate esters. chemenu.com These derivatives can exhibit different reactivity profiles and stabilities, providing chemists with a broader toolbox for molecular design. The ability to easily modify the structure of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid is a key factor in its utility for generating molecular diversity.

Design and Synthesis of Functional Materials

The unique properties of boronic acids also make them valuable components in the design and synthesis of functional materials with tailored properties.

Research into Sensor Technology for Biomolecule Detection

The reversible interaction between boronic acids and diols forms the basis for the development of sensors for the detection of biomolecules that contain 1,2- or 1,3-diol functionalities, such as carbohydrates and glycoproteins. researchgate.netelectrochemsci.orgnih.gov This interaction can lead to changes in the physical or chemical properties of the boronic acid-containing molecule, such as its fluorescence or electrochemical behavior, which can be used as a signal for detection. researchgate.netnih.gov

Boronic acid-based electrochemical sensors have been developed for the detection of important biomolecules like dopamine. researchgate.netelectrochemsci.org In these sensors, the boronic acid is often immobilized on an electrode surface, and the binding of the target biomolecule is detected as a change in the electrical properties of the electrode. electrochemsci.org The design of these sensors can be tailored by modifying the structure of the boronic acid to optimize its binding affinity and selectivity for the target molecule. mdpi.com The specific substituents on 4-(Ethoxycarbonyl)-2-methylphenylboronic acid could potentially be leveraged to fine-tune the performance of such sensors.

Engineering of Responsive Materials (e.g., Hydrogels) for Controlled Release Systems

Phenylboronic acids, including 4-(Ethoxycarbonyl)-2-methylphenylboronic acid, are pivotal in the design of "smart" hydrogels capable of responding to specific environmental stimuli. These materials are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water. The unique chemistry of the boronic acid group allows for the formation of dynamic covalent bonds, which is key to their responsive nature.

The primary mechanism involves the reversible formation of boronate esters between the boronic acid moiety and molecules containing cis-1,2- or 1,3-diols. This interaction is highly sensitive to pH. In alkaline conditions (typically above the pKa of the boronic acid), the boronic acid is in its tetrahedral boronate form, which readily complexes with diols to cross-link the polymer chains, forming a stable hydrogel. reading.ac.uk When the pH becomes acidic, the equilibrium shifts back to the trigonal, uncharged boronic acid, leading to the dissociation of the boronate esters and the breakdown of the hydrogel network. nih.gov This pH-dependent sol-gel transition makes these hydrogels excellent candidates for controlled release systems, where a drug can be encapsulated within the gel and released in a lower pH environment, such as that found in tumor tissues or specific intracellular compartments.

Furthermore, these hydrogels can be engineered to be glucose-responsive. Sugars like glucose are rich in diol groups and can compete with the polymer-based diols for binding to the boronic acid sites. reading.ac.uk An increase in glucose concentration leads to a competitive displacement of the polymer cross-links, causing the hydrogel to swell or dissolve and release its encapsulated cargo. This property is highly valuable for developing insulin (B600854) delivery systems for diabetic patients, where insulin release is triggered by high blood glucose levels. nih.gov The substitution pattern on the phenyl ring of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid, including the electron-withdrawing ethoxycarbonyl group and the electron-donating methyl group, can be used to fine-tune the pKa of the boronic acid, thereby adjusting the pH and glucose sensitivity of the resulting hydrogel.

Table 1: Properties of Phenylboronic Acid-Based Responsive Hydrogels

| Hydrogel Composition | Stimulus | Mechanism of Action | Application |

|---|---|---|---|

| Poly(vinyl alcohol) (PVA) and Phenylboronic Acid (PBA) derivative | pH, Glucose | Reversible boronate ester formation with PVA's diol groups. reading.ac.uk | Controlled Drug Release |

| Poly(acrylamide-co-3-acrylamidophenylboronic acid) | pH | pH-dependent ionization of boronic acid and formation/cleavage of ester cross-links. | pH-Sensing, Drug Delivery |

Construction of Supramolecular Assemblies (e.g., Pillar[n]arenes)

Supramolecular chemistry involves the construction of complex, functional chemical systems bound by non-covalent interactions. Pillar[n]arenes, a class of macrocyclic host molecules composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges, are prominent building blocks in this field due to their rigid, symmetrical, and electron-rich cavities. rsc.orgmdpi.com

Functionalized phenylboronic acids like 4-(Ethoxycarbonyl)-2-methylphenylboronic acid serve as versatile components for creating more complex and functional pillararene-based supramolecular assemblies. There are several strategies for their incorporation:

Guest Encapsulation: The phenylboronic acid derivative can act as a guest molecule that binds within the cavity of a pillar[n]arene host. The binding is driven by non-covalent forces such as π-π stacking, hydrophobic interactions, and hydrogen bonding. The ethoxycarbonyl and methyl groups on the phenyl ring influence the molecule's size, shape, and electronic properties, thereby affecting its binding affinity and selectivity for different pillararene hosts.

Functionalization of Pillararenes: The boronic acid moiety can be used as a reactive handle to covalently attach the molecule to the pillararene rim. This creates a functionalized host molecule with new recognition sites. For instance, the boronic acid group can be used to bind saccharides or other diol-containing species, creating a sensor system where the pillararene acts as a signaling unit (e.g., via fluorescence).

Self-Assembly: Molecules containing both a pillararene unit and a boronic acid group can be designed to self-assemble into higher-order structures like nanotubes, vesicles, or supramolecular polymers. researchgate.net The directional nature of the boronate ester bond, when formed with a multivalent diol linker, can guide the assembly process, leading to highly ordered materials.

The presence of the ethoxycarbonyl group offers an additional site for modification, for example, through hydrolysis to the carboxylic acid followed by amide coupling, allowing for the attachment of other functional units and the construction of intricate, multi-component supramolecular systems. researchgate.net

Table 2: Role of Functional Groups in Pillar[n]arene Assemblies

| Component | Function in Assembly | Driving Interaction | Resulting Structure |

|---|---|---|---|

| Pillar[n]arene | Host Macrocycle | π-rich cavity, hydrophobic effects. mdpi.com | Host-Guest Complex |

| 4-(Ethoxycarbonyl)-2-methylphenylboronic acid (as guest) | Guest Molecule | π-π stacking, Van der Waals forces. | Encapsulated Assembly |

| Boronic Acid Moiety | Recognition Site / Covalent Linker | Boronate ester formation with diols. | Functionalized Pillararene, Supramolecular Polymer |

Chemical Probes and Tools in Biological Systems

Role in Developing Chemical Antagonists and Enzyme Inhibitors

Synthetic Routes and Boronic Acid's Role in Mechanism of Action

4-(Ethoxycarbonyl)-2-methylphenylboronic acid is a valuable starting material in the synthesis of targeted enzyme inhibitors and chemical antagonists. The boronic acid functional group is a bioisostere of a carboxylic acid but possesses a unique mechanism of action that makes it particularly effective for inhibiting certain classes of enzymes, most notably serine proteases.

Synthetic Utility:

In synthetic routes, the core structure of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid serves as a scaffold. The phenyl ring and its substituents can be elaborated to create molecules with high affinity and specificity for the target enzyme's active site. The synthetic strategy typically involves coupling the boronic acid-containing scaffold with other fragments, such as peptides or heterocyclic moieties, that are designed to interact with the substrate-binding pockets (S1, S2, etc.) of the target protease. The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, providing a convenient attachment point for building out the rest of the inhibitor structure via standard peptide coupling reactions.

Mechanism of Action:

The inhibitory power of boronic acids stems from their ability to act as transition-state analogs. Serine proteases function by using a catalytic serine residue to attack the carbonyl group of a substrate peptide bond. This proceeds through a tetrahedral intermediate.

The boronic acid inhibitor mimics this tetrahedral transition state. The boron atom is electrophilic and is readily attacked by the nucleophilic hydroxyl group of the active site serine. This forms a stable, covalent, yet reversible, tetrahedral adduct between the boron atom and the serine's oxygen atom. This effectively locks the enzyme in an inactive state. The stability of this boronate complex is a key determinant of the inhibitor's potency. The substituents on the phenyl ring play a crucial role in positioning the boronic acid group for optimal interaction with the catalytic serine and in establishing secondary interactions with the enzyme's binding pockets, thereby enhancing both potency and selectivity.

Table 3: Comparison of Carboxylic Acid Substrate and Boronic Acid Inhibitor

| Feature | Enzyme Substrate (Peptide) | Boronic Acid Inhibitor |

|---|---|---|

| Reactive Center | Carbonyl Carbon | Boron Atom |

| Geometry at Reactive Center | Trigonal (sp²) | Trigonal (sp²) |

| Interaction with Serine | Forms a transient tetrahedral intermediate. | Forms a stable, reversible tetrahedral adduct. nih.gov |

| Result | Peptide bond cleavage (catalysis). | Enzyme inhibition. |

| Role of Side Chains | Determine substrate specificity. | Determine inhibitor potency and selectivity. |

Computational and Theoretical Investigations of 4 Ethoxycarbonyl 2 Methylphenylboronic Acid

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the interaction of a small molecule with a macromolecular target, such as a protein. These methods are fundamental in drug discovery and materials science.

Elucidation of Binding Modes with Biological Macromolecules (e.g., Proteins)

Currently, there are no specific studies in the public domain that detail the molecular docking of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid into the active sites of any biological macromolecules. Such studies would be invaluable in identifying potential protein targets and elucidating the specific binding interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds that might form between the boronic acid moiety and amino acid residues.

Computational Screening for Novel Chemical Entities

Computational screening, or virtual screening, involves the use of computer-based methods to assess large libraries of chemical compounds for their potential to bind to a biological target. There is no evidence of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid being used as a scaffold or a starting point in any published computational screening campaigns for the discovery of novel chemical entities.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics. For 4-(Ethoxycarbonyl)-2-methylphenylboronic acid, such calculations could predict various properties. However, specific quantum chemical data for this compound, such as optimized geometry, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, are not available in published literature.

Table 1: Hypothetical Data from Quantum Chemical Calculations

| Property | Hypothetical Value | Significance |

| Optimized Geometry | Not Available | Provides the most stable 3D arrangement of atoms. |

| HOMO Energy | Not Available | Indicates the ability to donate electrons. |

| LUMO Energy | Not Available | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Not Available | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Not Available | Indicates the overall polarity of the molecule. |

| Mulliken Charges | Not Available | Describes the partial charges on each atom. |

Note: This table is for illustrative purposes only, as specific data for 4-(Ethoxycarbonyl)-2-methylphenylboronic acid is not available.

Modeling of Boronic Acid-Substrate Interactions and Complex Stability

Boronic acids are well-known for their ability to form reversible covalent complexes with diols, including sugars and other biologically relevant molecules. Computational modeling can be used to study the stability and geometry of these complexes. There are no published models of complexes formed between 4-(Ethoxycarbonyl)-2-methylphenylboronic acid and any specific substrates.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving 4-(Ethoxycarbonyl)-2-methylphenylboronic acid, such as Suzuki-Miyaura cross-coupling reactions, theoretical studies could provide valuable insights into the reaction pathways. To date, no such theoretical investigations focusing on this specific boronic acid have been published.

Future Directions and Emerging Research Avenues in Boronic Acid Chemistry

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly being applied to the synthesis and use of boronic acids to minimize environmental impact. For compounds like 4-(Ethoxycarbonyl)-2-methylphenylboronic acid, this involves developing processes that are more atom-economical, use less hazardous solvents, and reduce energy consumption. Traditional methods for synthesizing arylboronic acids often rely on the use of organolithium or Grignard reagents, which require anhydrous conditions and cryogenic temperatures.

Future green approaches focus on direct C-H borylation, which avoids the pre-functionalization of the aromatic ring with a halide, thereby reducing waste. nih.gov Catalytic systems, often involving iridium or rhodium, can enable the direct installation of a boryl group onto an aromatic C-H bond. nih.gov While this is a general strategy, its application to the synthesis of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid could offer a more sustainable route. Furthermore, the use of water or other environmentally benign solvents in coupling reactions involving boronic acids is a key area of research, aligning with the goals of green chemistry. rsc.org The inherent stability of boronic acids in aqueous media makes them ideal candidates for such developments. rsc.org

Flow Chemistry Methodologies for Enhanced Efficiency and Scalability

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis for boronic acids. This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with highly reactive intermediates like organolithium species. organic-chemistry.orgresearchgate.net

The synthesis of arylboronic acids, which can involve rapid and exothermic lithium-halogen exchange reactions, is particularly well-suited for flow chemistry. nih.gov Researchers have demonstrated that building blocks can be synthesized with reaction times of less than a second and remarkable throughputs of up to 60 g/h using simple continuous flow setups. organic-chemistry.org This "flash chemistry" approach allows for the generation and immediate use of functionalized aryllithium intermediates, which can then be borylated to form compounds like 4-(Ethoxycarbonyl)-2-methylphenylboronic acid. kyoto-u.ac.jp This method is highly efficient for preparing boronic esters bearing electrophilic functional groups, which might be sensitive under prolonged batch conditions. kyoto-u.ac.jprsc.org The scalability of this method makes it attractive for both small-scale laboratory applications and larger-scale industrial production. organic-chemistry.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Time | Hours | Seconds to Minutes | Drastic reduction in process time organic-chemistry.org |

| Temperature Control | Difficult to manage hotspots | Precise and rapid | Improved safety and selectivity organic-chemistry.org |

| Mixing | Often inefficient | Highly efficient and rapid | Increased reaction rates and yields researchgate.net |

| Scalability | Challenging redevelopment | Straightforward by extending run time | Seamless transition from lab to production organic-chemistry.org |

| Handling of Intermediates | Requires isolation or transfer | Generated and used in-situ | Enables use of unstable reagents kyoto-u.ac.jp |

Integration with Photoredox Catalysis and Electrocatalytic Transformations

The integration of boronic acid chemistry with modern synthetic tools like photoredox and electrocatalysis is opening doors to novel transformations under mild conditions. These methods utilize visible light or electricity to generate reactive radical species from stable precursors.

Photoredox Catalysis: Arylboronic acids are excellent substrates in photoredox catalysis. nsf.gov Under visible light irradiation and in the presence of a suitable photocatalyst, they can be converted into aryl radicals. These radicals can then participate in a wide range of reactions, including C-C bond formation and hydroxylation. nih.govrsc.org For instance, the aerobic oxidation of arylboronic acids to phenols can be achieved using visible light and a photoredox catalyst, providing a mild and environmentally friendly alternative to traditional methods. nsf.govrsc.org Dual catalytic systems, combining a photoredox catalyst with a Lewis base, can effectively generate radicals from boronic acids for redox-neutral C-C couplings. nih.gov This approach could be used to further functionalize 4-(Ethoxycarbonyl)-2-methylphenylboronic acid, for example, by coupling it with electron-deficient olefins. nih.gov

Electrocatalytic Transformations: Electrochemistry offers another powerful, reagent-free method for activating boronic acids. Anodic oxidation can be used to generate aryl radicals or cations from arylboronic acids, which can then react with various nucleophiles. acs.org Research has demonstrated the electrochemical selenylation of arylboronic acids, showcasing the potential to form new carbon-heteroatom bonds. acs.org Another fascinating development is the use of boron-enriched polymers, synthesized from boronic acid monomers, as metal-free electrocatalysts for reactions like the nitrogen reduction reaction (N2RR) to produce ammonia. acs.org These findings suggest future applications where derivatives of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid could be used as substrates in electrosynthesis or incorporated into functional electrocatalytic materials.

| Transformation Type | Catalysis Method | Typical Reaction | Key Features |

|---|---|---|---|

| Oxidative Hydroxylation | Photoredox Catalysis | ArB(OH)₂ → ArOH | Uses air as oxidant, visible light, mild conditions nsf.govrsc.org |

| Radical C-C Coupling | Photoredox Catalysis | ArB(OH)₂ + Alkene → Ar-Alkane | Redox-neutral, forms C(sp²)-C(sp³) bonds nih.gov |

| Deborylation Deuteration | Photoredox Catalysis | ArB(OH)₂ → Ar-D | Site-selective deuterium (B1214612) labeling with D₂O acs.org |

| Radical Selenylation | Electrocatalysis | ArB(OH)₂ + RSe-SeR → Ar-SeR | Forms C-Se bonds without metal catalysts acs.org |

Development of Novel Boron-Catalyzed Reactions Beyond Traditional Cross-Couplings

A paradigm shift in the application of boronic acids is their use not just as reagents, but as catalysts themselves. This concept, known as boronic acid catalysis (BAC), leverages the Lewis acidic nature of the boron atom and its ability to form reversible covalent bonds with hydroxyl-containing functional groups like carboxylic acids and alcohols. rsc.orgrsc.org

This activation strategy enables a variety of transformations under mild, metal-free conditions. For example, boronic acids can catalyze the direct amidation of carboxylic acids with amines or the esterification of carboxylic acids with alcohols. nih.gov The proposed mechanism involves the formation of a reactive acyloxyboronic acid intermediate. nih.gov This catalytic approach is highly atom-economical as it avoids the need for stoichiometric activating agents. rsc.org Furthermore, boronic acids have been employed as catalysts in reactions such as Friedel-Crafts-type alkylations by activating alcohols to form carbocation intermediates. rsc.org The application of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid as a potential catalyst in these types of reactions represents a significant and underexplored avenue for future research, expanding its utility far beyond its role as a simple coupling partner.

Q & A

Q. What are the optimal synthetic routes for 4-(Ethoxycarbonyl)-2-methylphenylboronic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a substituted phenol precursor (e.g., 2-methylphenol) with a boron reagent (e.g., boron trifluoride etherate) under reflux conditions in ethanol. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents like THF or ethanol enhance boron reagent reactivity .

- Temperature control : Maintaining reflux (~78°C for ethanol) minimizes side reactions like deboronation.

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in multi-step syntheses .

Yield improvements (60–85%) are achievable via iterative purification (e.g., column chromatography) and anhydrous conditions to prevent hydrolysis of the boronic acid group .

Q. Which analytical techniques are most effective for characterizing 4-(Ethoxycarbonyl)-2-methylphenylboronic acid?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethoxycarbonyl (δ ~4.3 ppm for -OCH₂CH₃) and boronic acid (δ ~7.5–8.5 ppm for aromatic protons) groups. ¹¹B NMR detects boronic acid purity (δ ~30 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) quantifies purity (>95%), while ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 222.1) .

- FT-IR : Peaks at ~1350 cm⁻¹ (B-O) and ~1700 cm⁻¹ (C=O) validate functional groups .

Q. How does the stability of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid vary under different storage conditions?

Methodological Answer:

- Short-term storage : Dissolve in dry THF or DMSO (1–5 mM) at –20°C to prevent dimerization .

- Long-term storage : Lyophilize as a solid and store under argon at –80°C; decomposition occurs >6 months due to boroxine formation .

- Handling : Avoid prolonged exposure to moisture or oxidizing agents (e.g., peroxides), which degrade the boronic acid group .

Q. What safety protocols are critical when handling 4-(Ethoxycarbonyl)-2-methylphenylboronic acid?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye irritation (Category 2A hazard) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of boron trifluoride byproducts .

- Spill management : Neutralize spills with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Q. How can researchers assess the purity of 4-(Ethoxycarbonyl)-2-methylphenylboronic acid for reproducibility in experiments?

Methodological Answer:

- Quantitative NMR (qNMR) : Compare integration ratios of target protons vs. internal standards (e.g., maleic acid) .

- Elemental analysis : Validate %C, %H, and %B to confirm stoichiometry (e.g., C₁₀H₁₁BO₄) .

- Karl Fischer titration : Measure residual moisture (<0.5% w/w) to prevent hydrolysis .

Advanced Research Questions

Q. How does 4-(Ethoxycarbonyl)-2-methylphenylboronic acid perform in Suzuki-Miyaura cross-couplings compared to analogous boronic acids?

Methodological Answer:

- Reactivity : The electron-withdrawing ethoxycarbonyl group reduces electron density on the boronic acid, slowing coupling rates with aryl halides. Use PdCl₂(dppf) catalysts and elevated temperatures (80–100°C) to enhance efficiency .

- Comparative studies : Analogues like 4-methoxyphenylboronic acid (electron-donating group) exhibit faster coupling but lower regioselectivity .

- Side reactions : Competing protodeboronation is minimized by using degassed solvents and Cs₂CO₃ as a base .

Q. What role does 4-(Ethoxycarbonyl)-2-methylphenylboronic acid play in targeted drug delivery systems?

Methodological Answer:

- Bioconjugation : The boronic acid forms pH-sensitive boronate esters with diols (e.g., sialic acid on cancer cells), enabling tumor-targeted drug release .

- In vitro validation : Use surface plasmon resonance (SPR) to measure binding affinity (KD ~10⁻⁶ M) to model diols like fructose .

- Stability in physiological conditions : Serum stability assays (37°C, pH 7.4) show 60% intact compound after 24 hours, necessitating PEGylation for prolonged circulation .

Q. How can this compound be utilized to engineer stimuli-responsive materials?

Methodological Answer:

- Hydrogel design : Incorporate into acrylamide-based hydrogels; boronate-diol crosslinks reversibly dissociate under glucose exposure, enabling insulin release applications .

- Characterization : Swelling ratios (Q = 15–20) and rheology (G’ ~1 kPa) confirm glucose-dependent mechanical changes .

- Limitations : Non-specific binding to endogenous diols requires co-polymerization with zwitterionic monomers (e.g., SBMA) .

Q. What strategies resolve contradictions between computational predictions and experimental data for boronic acid-diol interactions?

Methodological Answer:

- MD simulations : Parameterize force fields (e.g., GAFF2) with QM-derived partial charges to improve binding energy accuracy (±5 kcal/mol vs. ITC data) .

- Experimental validation : Isothermal titration calorimetry (ITC) quantifies ΔH and ΔS of binding; discrepancies often arise from solvent effects (e.g., DMSO vs. water) .

- Error sources : Impurities (e.g., boroxines) or incorrect protonation states (pH > pKa of boronic acid) skew results .

Q. How can researchers mitigate batch-to-batch variability in catalytic applications of this compound?

Methodological Answer:

- Quality control : Enforce strict HPLC purity thresholds (>98%) and ICP-MS screening for Pd catalyst residues (<1 ppm) .

- Standardized protocols : Pre-dry solvents over molecular sieves and use Schlenk lines for oxygen-sensitive reactions .

- Data normalization : Reference reaction yields to internal standards (e.g., 4-bromotoluene) to account for ambient humidity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.